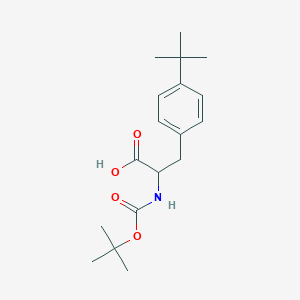

4-(羟亚氨基甲基)苯甲酸甲酯

概述

描述

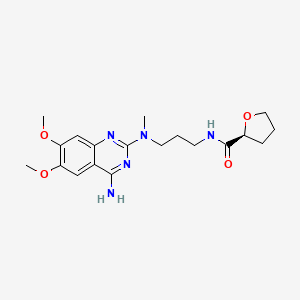

Methyl 4-(hydroxyiminomethyl)benzoate is a chemical compound that can be synthesized through various chemical reactions. It is related to benzoic acid derivatives and has been the subject of research due to its potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl 4-(hydroxyiminomethyl)benzoate involves several steps, including condensation reactions, esterification, and reduction processes. For instance, the synthesis of a structurally similar compound, methyl 4-(2,5-dihydroxybenzylamino)benzoate, is achieved by carbonation of the lithium salt of an aniline derivative, followed by esterification and coupling with an aldehyde, and finally reduction with sodium cyanoborohydride . Another related compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, is synthesized through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-(hydroxyiminomethyl)benzoate has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopies, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to optimize molecular structures and investigate vibrational frequencies and chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through global chemical reactivity descriptors, natural population analysis (NPA), and the examination of energetic behavior in different solvent media . Additionally, the chlorination of methyl 4-amino-2-hydroxy-benzoate derivatives leads to various chlorinated products, demonstrating the compound's reactivity towards halogenation .

Physical and Chemical Properties Analysis

The physical properties of compounds in the same family as methyl 4-(hydroxyiminomethyl)benzoate, such as boiling points and refractive indices, have been reported . The chemical properties, including thermodynamic and non-linear optical (NLO) properties, are studied to understand the compound's behavior in different environments . The stability and decomposition products of these compounds under various conditions are also of interest, as seen in the study of the crystal structure and molecular modeling of methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate .

科学研究应用

晶体生长和材料科学

4-羟基苯甲酸甲酯已被用于单晶的合成和生长,重点关注其光学、热学和机械性能。这些晶体在光电和材料科学等各个领域都有应用。这些晶体的表征涉及傅里叶变换红外光谱、傅里叶变换拉曼光谱、维氏显微硬度测试和 X 射线衍射等技术 ((Vijayan et al., 2003)).

液晶研究

席夫碱/酯液晶的研究涉及 4-((2ʹ-取代苯亚氨基)甲基)苯-4”-烷氧基苯甲酸酯的衍生物。这些化合物在开发具有独特中间相行为和稳定性的新型液晶方面显示出潜力。差示扫描量热法和偏光显微镜用于研究这些性质,揭示了分子结构对液晶相的影响 ((Ahmed et al., 2019)).

环境微生物学

在环境微生物学中,已经研究了铜绿假单胞菌降解苯甲酸和甲基苯甲酸等芳香酸的能力。这项研究提供了对微生物降解芳香族化合物的途径和调控机制的见解,这对生物修复和环境可持续性具有影响 ((Cowles et al., 2000)).

合成和光物理研究

4-(羟亚氨基甲基)苯甲酸甲酯衍生物已被合成用于光物理研究。这些衍生物,如 2-羟基-4-(吡啶-2-基)苯甲酸甲酯,表现出独特的光吸收和发射光谱,使其成为光物理和光化学研究的热点。量子力学计算通常用于了解分子修饰对这些性质的影响 ((Yoon et al., 2019)).

药物研究

在药物研究中,4-(羟亚氨基甲基)苯甲酸甲酯的各种衍生物被合成用于药物开发和作为药物中间体。这些化合物的合成方法和表征为药物设计和开发的进一步探索提供了基础 ((Popovski et al., 2010)).

安全和危害

“Methyl 4-(hydroxyiminomethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, eye protection, and face protection are advised .

属性

IUPAC Name |

methyl 4-(hydroxyiminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHXCSFDEMZQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425494 | |

| Record name | methyl 4-(hydroxyiminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(hydroxyiminomethyl)benzoate | |

CAS RN |

53148-13-3 | |

| Record name | methyl 4-(hydroxyiminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。